preliminary synthesis pathways for 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one
preliminary synthesis pathways for 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one
An In-depth Technical Guide to Preliminary Synthesis Pathways for 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridinone Scaffolds in Modern Drug Discovery
Pyridinone and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile role as privileged scaffolds in the design of novel therapeutics.[1][2] Their unique electronic and structural properties, including the ability to act as both hydrogen bond donors and acceptors, make them ideal candidates for interacting with a wide range of biological targets. This has led to their successful application in the development of anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2] The inherent adaptability of the pyridinone core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological profiles to achieve desired therapeutic effects.[3] This guide focuses on the preliminary synthesis of a specific, functionalized pyridinone derivative, 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, a compound of interest for further investigation in drug development programs. Two distinct synthetic pathways will be explored, providing a comprehensive overview of the strategic considerations and experimental protocols involved in its preparation.
Pathway A: Late-Stage N-Alkylation of a Pre-Brominated Pyridinone Core
This initial approach focuses on first establishing the brominated pyridinone scaffold, followed by the introduction of the N-alkyl side chain. This strategy is advantageous as it utilizes a commercially available or readily synthesizable brominated intermediate, and the key N-alkylation step can be tailored to introduce various side chains for structure-activity relationship (SAR) studies.
Diagram of Pathway A
Caption: Synthetic route for Pathway A.
Step 1: Synthesis of 4-Bromopyridin-2(1H)-one
The synthesis of the key intermediate, 4-bromopyridin-2(1H)-one, is achieved through the hydrolysis of 4-bromo-2-methoxypyridine. This reaction proceeds via an acid-catalyzed nucleophilic substitution at the methyl group, followed by tautomerization to the more stable pyridone form.
Experimental Protocol:
-
To a solution of 4-bromo-2-methoxypyridine (1.0 g, 5.3 mmol) in 1,4-dioxane (26 mL), add an aqueous 4M HCl solution (13 mL).[4]
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Heat the reaction mixture at 90°C for 5 hours, then continue heating at 50°C overnight.
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After completion, cool the reaction to room temperature and neutralize to pH 8-9 with a 1N NaOH solution.
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic phases over anhydrous MgSO4 and concentrate under reduced pressure to yield 4-bromopyridin-2(1H)-one as a white solid.[4]
Step 2: N-Alkylation with Isobutylene Oxide
The N-alkylation of pyridinones can be a challenging step due to the potential for competing O-alkylation.[5][6] The choice of base and solvent system is crucial for directing the selectivity towards N-alkylation. Using a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF typically favors N-alkylation. Alternatively, Lewis acid catalysis can be employed to activate the epoxide ring, facilitating nucleophilic attack by the pyridinone nitrogen.[7]
Experimental Protocol:
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To a solution of 4-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
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Add isobutylene oxide (1.2 eq) dropwise and heat the reaction to 60-80°C.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.
Pathway B: Early-Stage N-Alkylation Followed by Regioselective Bromination
This alternative pathway involves the initial N-alkylation of the parent pyridin-2(1H)-one, followed by a regioselective bromination at the 4-position. This approach may be advantageous if the N-alkylated pyridinone is more soluble or easier to handle than the brominated intermediate. The key challenge in this pathway is achieving high regioselectivity in the bromination step.
Diagram of Pathway B
Caption: Synthetic route for Pathway B.
Step 1: Synthesis of 1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one
The N-alkylation of the parent pyridin-2(1H)-one with isobutylene oxide follows a similar protocol to that described in Pathway A. The same considerations regarding the choice of base and solvent to favor N-alkylation apply here.
Experimental Protocol:
-
To a solution of pyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add isobutylene oxide (1.2 eq) dropwise and heat the reaction to 60-80°C.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.
Step 2: Regioselective Bromination
The bromination of N-alkyl-2-pyridones can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common choice for the regioselective bromination of electron-rich aromatic and heteroaromatic systems.[8] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux, often with a radical initiator. The electron-donating nature of the N-alkyl group and the oxygen atom of the pyridone ring directs the electrophilic substitution to the 3- and 5-positions. However, in the case of 2-pyridones, bromination at the 4-position has also been reported.[9] Careful optimization of the reaction conditions may be necessary to favor the desired 4-bromo isomer.
Experimental Protocol:
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To a solution of 1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.05 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, carefully separating the desired 4-bromo isomer from other potential regioisomers, to obtain 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Late-Stage N-Alkylation | Pathway B: Early-Stage N-Alkylation |
| Starting Materials | 4-Bromo-2-methoxypyridine, Isobutylene oxide | Pyridin-2(1H)-one, Isobutylene oxide, NBS |
| Number of Steps | 2 | 2 |
| Key Challenge | Achieving high N-alkylation selectivity over O-alkylation. | Achieving high regioselectivity in the bromination step (4-bromo vs. other isomers). |
| Potential Advantages | Modular; allows for late-stage diversification of the N-substituent. | May offer better solubility and handling of the non-brominated intermediate. |
| Potential Disadvantages | The brominated starting material may be more expensive. | Potential for a mixture of brominated regioisomers requiring careful purification. |
Conclusion
Both proposed pathways offer viable routes to the target molecule, 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one. The choice between Pathway A and Pathway B will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the ease of purification for the key intermediates and the final product. Pathway A offers a more convergent and potentially more modular approach, which is often preferred in a drug discovery setting for the rapid generation of analogs. Pathway B, while also a valid strategy, may require more extensive optimization of the bromination step to ensure the desired regioselectivity. For both pathways, careful control of reaction conditions and thorough characterization of all intermediates and the final product are essential to ensure the synthesis of the target compound with high purity.
References
-
National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry - PMC. [Link]
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ACS Publications. Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide. [Link]
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